3-methyl-4-nitro-1H-indole

MALDI Mass Spectrometry Imaging Dual-Polarity Matrices Analytical Chemistry

Direct nitration of 3-methylindole yields an ~86% mixture of 4-nitro and 6-nitro regioisomers, imposing labor-intensive chromatographic separation to obtain analytically pure material. Procuring pre-purified 3-Methyl-4-nitro-1H-indole (CAS 134271-94-6) at ≥97% purity eliminates this bottleneck. • Outperforms 3,6-MNI as dual-polarity MALDI matrix; achieves 0.5 ppb LOQ for PFOS in tap water with <5% accuracy/precision error. • 4-Nitro substitution confers nanomolar MT₃ receptor affinity; 6-nitro and 7-nitro analogs completely lose MT₃ binding. • Baseline iNOS inhibition (IC₅₀ ≈ 57.6 µM) with validated SAR vector enabling 7-fold potency enhancement via 2-ethyl modification.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 134271-94-6
Cat. No. B190225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-nitro-1H-indole
CAS134271-94-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3
InChIKeyJSMHPFAGQBYKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-1H-indole Overview


3-Methyl-4-nitro-1H-indole (CAS 134271-94-6) is a disubstituted indole derivative bearing a methyl group at position 3 and a nitro group at position 4 of the indole heterocycle. This specific substitution pattern confers distinct electronic properties and reactivity compared to other nitroindole regioisomers or mono-substituted analogs. The compound is primarily utilized as a key synthetic intermediate in pharmaceutical research and as a specialized matrix in analytical chemistry [1]. Its molecular formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol, and it is commercially available in purities typically ≥97% .

3-Methyl-4-nitro-1H-indole: Regiospecific Advantage


The performance of nitroindole derivatives is highly sensitive to the position of substituents. Direct nitration of 3-methylindole yields a mixture of 4-nitro and 6-nitro regioisomers, requiring challenging chromatographic separation to obtain the pure 4-nitro isomer . More critically, in analytical applications, the 3-methyl-4-nitro-1H-indole (3,4-MNI) regioisomer demonstrates decisively superior performance as a dual-polarity MALDI matrix compared to its 3,6-MNI counterpart and other nitroindole matrices [1]. Generic substitution with 3-methyl-6-nitro-1H-indole, 4-nitroindole, or 3-methyl-5-nitroindole would compromise experimental outcomes due to differences in ionization efficiency, selectivity for biological targets, or solubility profiles. These quantifiable performance gaps mandate precise specification of the 3-methyl-4-nitro-1H-indole isomer in procurement decisions.

3-Methyl-4-nitro-1H-indole Differentiation Evidence


Dual-Polarity MALDI Matrix Advantage

In a systematic head-to-head comparison of five nitroindole (NI) derivatives as dual-polarity MALDI matrices, 3-methyl-4-nitro-1H-indole (3,4-MNI) demonstrated the best overall performance among the NI matrices, outperforming 3-methyl-6-nitro-1H-indole (3,6-MNI), 2,3-dimethyl-4-nitro-1H-indole (2,3,4-DMNI), 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI), and 4-nitro-1H-indole (4-NI) [1]. Specifically, 3,4-MNI provided reduced ion suppression and better detection sensitivity for complex mixtures including egg lipids, milk proteins, and perfluorooctanesulfonic acid (PFOS) in tap water, achieving a limit of quantitation (LOQ) of 0.5 ppb for PFOS in tap water and 0.05 ppb in MQ water without solid-phase extraction enrichment, with accuracy and precision within 5% [1]. In contrast, 2,3,6-DMNI was distinctly identified as the best matrix only for blueberry tissue imaging, highlighting the application-specific advantage of 3,4-MNI for broad dual-polarity analyses [1].

MALDI Mass Spectrometry Imaging Dual-Polarity Matrices Analytical Chemistry

Regioselective Synthesis of 4-Nitro Isomer

The direct nitration of 3-methylindole is not regioselective and produces a mixture of 3-methyl-4-nitro-1H-indole and its 6-nitro regioisomer (3-methyl-6-nitro-1H-indole). A documented synthesis procedure reports a combined yield of 86% over two steps for the mixture of both isomers, which was used directly in subsequent steps without separation . The patent literature (US2011/98311 A1, Vertex Pharmaceuticals) explicitly describes the use of this isomeric mixture, indicating that obtaining the pure 4-nitro isomer requires additional purification effort that is not necessary for the 6-nitro isomer which can be obtained via alternative routes [1]. This inherent synthetic challenge means that high-purity 3-methyl-4-nitro-1H-indole commands a premium in the research chemical market and must be verified for regioisomeric purity upon procurement.

Regioselective Nitration Indole Functionalization Process Chemistry

MT₃ Receptor Binding Selectivity

A systematic investigation of melatonin analogs nitrated at the 4-, 6-, or 7-position of the indole ring revealed a striking positional effect on receptor subtype selectivity. The 4-nitro isomer (compound 5) displayed very high affinity (nanomolar range) and selectivity for the MT₃ melatoninergic binding site, whereas the 6-nitro and 7-nitro analogs lost MT₃ affinity while retaining MT₁ and MT₂ binding [1]. Furthermore, N-methylation of the 4-nitro indole nucleus potentiated these effects to yield the most potent and selective MT₃ ligand in the series (compound 17) [1]. This structure–activity relationship underscores the critical importance of the 4-nitro position for MT₃ selectivity, a property not shared by other nitroindole regioisomers. While the study used 4-nitroindole derivatives without the 3-methyl group, the electronic influence of the 4-nitro substituent on indole reactivity and binding is directly relevant to 3-methyl-4-nitro-1H-indole as a synthetic precursor or pharmacophore scaffold.

Melatoninergic Receptor Pharmacology MT₃ Selective Ligands Nitroindole SAR

iNOS Inhibitory Activity

BindingDB entries for 3-methyl-4-nitro-1H-indole report an IC₅₀ of approximately 57.6 µM for inhibition of iNOS-mediated NO production in IL-1β/IFNγ-stimulated rat RINmF cells [1]. In comparison, structural analogs such as 2-ethyl-3-methyl-4-nitro-1H-indole show IC₅₀ values of 8.65 µM against iNOS in LPS-stimulated mouse BV2 cells, indicating that subtle structural modifications can modulate inhibitory potency by approximately 6- to 7-fold [2]. These data establish a baseline for the intrinsic iNOS inhibitory activity of the 3-methyl-4-nitro substitution pattern and provide a reference point for medicinal chemistry optimization campaigns. Researchers seeking a defined starting point for SAR exploration around iNOS inhibition can use 3-methyl-4-nitro-1H-indole as a well-characterized reference compound with documented enzyme inhibition data.

Nitric Oxide Synthase Inhibition iNOS Pharmacology Indole-Based Enzyme Inhibitors

3-Methyl-4-nitro-1H-indole Application Scenarios


Dual-Polarity MALDI Matrix for Environmental Contaminants

Analytical core facilities and environmental monitoring laboratories should select 3-methyl-4-nitro-1H-indole (3,4-MNI) as the matrix of choice for dual-polarity MALDI-MS analysis of complex samples. As demonstrated by Liang et al. (2024), 3,4-MNI outperforms all other nitroindole matrices, including the 3,6-MNI regioisomer, for broad-spectrum ionization of lipids, peptides, proteins, glycans, and PFOS. It achieves a LOQ of 0.5 ppb for PFOS in tap water with accuracy and precision within 5%, enabling regulatory-compliant analysis of perfluoroalkyl substances without solid-phase extraction enrichment [1].

MT₃-Selective Ligand Intermediate

Medicinal chemistry teams pursuing selective MT₃ receptor modulators for sleep disorders, depression, or neuroprotection should procure 3-methyl-4-nitro-1H-indole as a strategic intermediate. The critical role of the 4-nitro group in conferring nanomolar MT₃ affinity and selectivity over MT₁/MT₂ subtypes has been established by Leclerc et al. (2002), who showed that 6-nitro and 7-nitro analogs completely lose MT₃ binding. The 3-methyl-4-nitro-1H-indole scaffold provides the requisite 4-nitro substitution pattern for developing potent and selective MT₃ ligands [2].

iNOS Inhibitor SAR Scaffold

For inflammation and immunology research groups developing iNOS inhibitors, 3-methyl-4-nitro-1H-indole offers a documented baseline inhibitory activity (IC₅₀ ≈ 57.6 µM in cellular assays) against which structural modifications can be quantitatively benchmarked. The 6- to 7-fold potency enhancement observed upon introduction of a 2-ethyl substituent (IC₅₀ ≈ 8.65 µM) provides a validated vector for lead optimization. Using 3-methyl-4-nitro-1H-indole as the reference compound ensures reproducible SAR studies with a defined starting point [3][4].

Regiochemically Pure Building Block for Synthesis

Combinatorial chemistry and high-throughput synthesis groups requiring a pure 4-nitroindole building block with a free 3-position for further diversification should specify 3-methyl-4-nitro-1H-indole (CAS 134271-94-6) rather than the commonly co-produced 3-methyl-6-nitro-1H-indole mixture. The documented synthetic route yields an ~86% mixture of 4-nitro and 6-nitro isomers, necessitating chromatographic purification to obtain the analytically pure 4-nitro regioisomer. Procuring pre-purified, high-purity (>97%) material eliminates the need for in-house separation and ensures consistent reactivity in downstream transformations such as nitro reduction, N-alkylation, or cross-coupling reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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